molecular formula C22H43N5 B12907998 5-Octadecylpyrimidine-2,4,6-triamine CAS No. 94087-81-7

5-Octadecylpyrimidine-2,4,6-triamine

Cat. No.: B12907998
CAS No.: 94087-81-7
M. Wt: 377.6 g/mol
InChI Key: KVTOOFXLYHKXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Octadecylpyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C22H43N5. It is a derivative of pyrimidine, characterized by the presence of an octadecyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octadecylpyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with octadecylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .

Chemical Reactions Analysis

Types of Reactions

5-Octadecylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

5-Octadecylpyrimidine-2,4,6-triamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Octadecylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Octadecyl-2,4,6-pyrimidinetriamine
  • 2,4,6-Pyrimidinetriamine, 5-octadecyl-
  • 5-Octadecyl-2,4,6-pyrimidintriamin

Comparison

Compared to similar compounds, 5-Octadecylpyrimidine-2,4,6-triamine is unique due to its specific structural features and functional groups. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

94087-81-7

Molecular Formula

C22H43N5

Molecular Weight

377.6 g/mol

IUPAC Name

5-octadecylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C22H43N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(23)26-22(25)27-21(19)24/h2-18H2,1H3,(H6,23,24,25,26,27)

InChI Key

KVTOOFXLYHKXCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(N=C(N=C1N)N)N

Origin of Product

United States

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